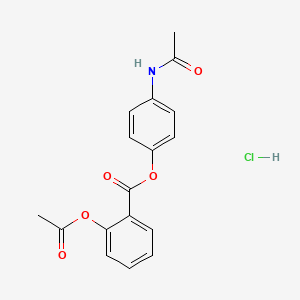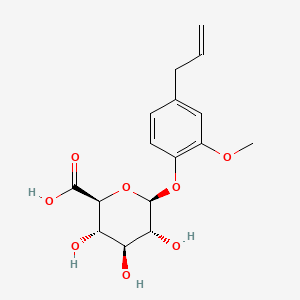
4,4',4'',4'''-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is an organic compound known for its unique structure and properties It consists of an ethene core with four N,N-diphenylaniline groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) typically involves the reaction of 1,2-dibromoethane with N,N-diphenylaniline under nitrogen protection to form an intermediate. This intermediate is then reacted with 4-buten-1-amine in tetrahydrofuran (THF) solvent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
科学研究应用
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
作用机制
The mechanism of action of 4,4’,4’‘,4’‘’-(ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a charge transport material, facilitating the movement of electrons or holes through the device. This is achieved through its conjugated structure, which allows for efficient charge delocalization .
相似化合物的比较
Similar Compounds
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetraphenol: This compound has hydroxyl groups instead of N,N-diphenylaniline groups.
1,1,2,2-Tetraphenylethylene: A simpler structure with four phenyl groups attached to an ethene core.
Tetrakis(4-aminophenyl)ethylene: Similar structure but with amino groups instead of N,N-diphenylaniline groups.
Uniqueness
4,4’,4’‘,4’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenylaniline) is unique due to its specific functional groups, which impart distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and advanced materials.
属性
分子式 |
C74H56N4 |
|---|---|
分子量 |
1001.3 g/mol |
IUPAC 名称 |
N,N-diphenyl-4-[1,2,2-tris[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C74H56N4/c1-9-25-61(26-10-1)75(62-27-11-2-12-28-62)69-49-41-57(42-50-69)73(58-43-51-70(52-44-58)76(63-29-13-3-14-30-63)64-31-15-4-16-32-64)74(59-45-53-71(54-46-59)77(65-33-17-5-18-34-65)66-35-19-6-20-36-66)60-47-55-72(56-48-60)78(67-37-21-7-22-38-67)68-39-23-8-24-40-68/h1-56H |
InChI 键 |
HATRMKIPFKLNMQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(4-Bromo-phenyl)-7-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13403923.png)




![benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoate](/img/structure/B13403958.png)


